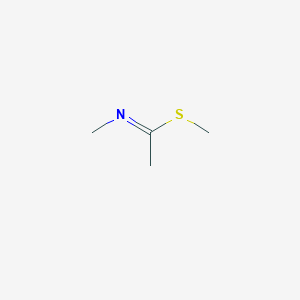
Methyl (1E)-N-methylethanimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of methyl N-methylthioacetimidate involves several steps. Initially, acetaldehyde reacts with hydroxylamine sulfate in an alkaline solution to produce acetaldoxime. This intermediate is then chlorinated to form chloroacetaldoxime. The final step involves the reaction of chloroacetaldoxime with methyl mercaptan in the presence of sodium hydroxide, resulting in the formation of methyl thialdoxime .
Análisis De Reacciones Químicas
Methyl N-methylthioacetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thioethers .
Aplicaciones Científicas De Investigación
Methyl N-methylthioacetimidate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various heterocyclic compounds. In biology, it serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase inhibition, which is crucial for understanding nerve function and developing treatments for neurological disorders Industrially, it is used for pest control in agriculture, ensuring crop protection and food safety .
Mecanismo De Acción
The primary mechanism of action of methyl N-methylthioacetimidate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, methyl N-methylthioacetimidate causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, muscle overstimulation, and eventual paralysis of the pest . This mechanism is similar to that of other carbamate insecticides.
Comparación Con Compuestos Similares
Methyl N-methylthioacetimidate is similar to other carbamate insecticides such as carbaryl and aldicarb. it is unique in its rapid action and broad-spectrum effectiveness. Unlike some other carbamates, it is highly soluble in water, which increases its potential for environmental contamination . Other similar compounds include methyl parathion and oxamyl, which also inhibit acetylcholinesterase but differ in their chemical structures and specific applications .
Conclusion
Methyl N-methylthioacetimidate is a versatile compound with significant applications in agriculture, chemistry, biology, and medicine. Its unique properties and rapid action make it an important tool for pest control and scientific research. its high toxicity necessitates careful handling and regulation to minimize potential hazards to humans and the environment.
Propiedades
Número CAS |
59073-00-6 |
|---|---|
Fórmula molecular |
C4H9NS |
Peso molecular |
103.19 g/mol |
Nombre IUPAC |
methyl N-methylethanimidothioate |
InChI |
InChI=1S/C4H9NS/c1-4(5-2)6-3/h1-3H3 |
Clave InChI |
NLITYCNQKFOKBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)
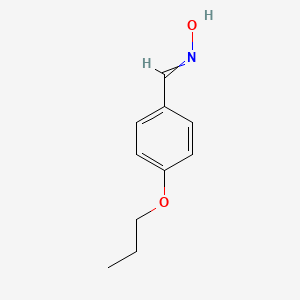
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)
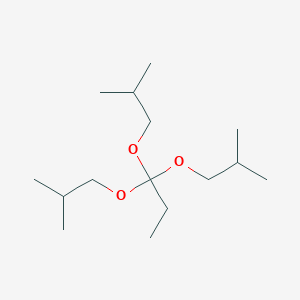

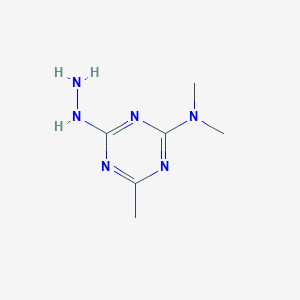
![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)
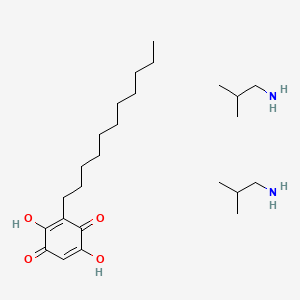
stannane](/img/structure/B14597048.png)
